2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine
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Overview
Description
2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine is a chemical compound with the molecular formula C10H11F2NO It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-(difluoromethoxy)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted cyclopropanamine derivatives.
Scientific Research Applications
2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
- (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine
Uniqueness
This compound is unique due to its specific structural features, such as the difluoromethoxy group and the cyclopropane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-7-3-1-6(2-4-7)8-5-9(8)13/h1-4,8-10H,5,13H2 |
InChI Key |
SMNZDNYMLPJBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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